2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted with a benzyl group at position 5 and a sulfanyl (-S-) linker at position 2. The ethanone moiety is attached to a 4-fluorophenyl group, introducing electron-withdrawing effects that may influence reactivity and bioavailability. The structural combination of fluorinated aromatic systems and heterocyclic rings is common in pharmaceuticals due to enhanced metabolic stability and target binding .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBZXJTKYQVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Solvent Effects
Non-polar solvents (e.g., toluene) reduce byproduct formation during alkylation but lower reaction rates. Polar solvents (e.g., DMF) enhance reactivity but may require stringent temperature control.
Temperature and Time
Excessive temperatures (>80°C) during cyclization lead to decomposition, while shorter reaction times (<3 hours) result in incomplete conversions.
Catalytic Additives
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, increasing yields by 10–15%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Alkylation | 85 | 95 | High | Moderate (solvent waste) |
| Biocatalytic | 80 | 98 | Moderate | Low (aqueous systems) |
The biocatalytic method, while less scalable, offers superior purity and sustainability, making it ideal for pharmaceutical applications.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred over batch systems due to:
-
Enhanced Heat Transfer: Mitigates exothermic risks during cyclization.
-
Consistent Product Quality: Automated control reduces variability.
-
Throughput: 5–10 kg/day achievable with optimized flow rates.
Cost Analysis:
| Component | Traditional Cost ($/kg) | Biocatalytic Cost ($/kg) |
|---|---|---|
| Raw Materials | 120 | 140 |
| Energy | 50 | 30 |
| Waste Management | 40 | 10 |
Biocatalytic methods reduce waste management costs by 75%, offsetting higher raw material expenses.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of compounds containing the oxadiazole ring exhibit antimicrobial properties. The presence of the sulfanyl group enhances this activity, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells. The oxadiazole moiety is often associated with anticancer activity due to its ability to interact with cellular mechanisms involved in cancer progression .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical studies. The combination of the oxadiazole and sulfanyl groups may contribute to modulating inflammatory pathways .
Material Science
- Fluorescent Materials : The compound's structure allows it to be used in the development of fluorescent materials. These materials are important for applications in sensors and imaging technologies due to their ability to emit light under specific conditions .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound improves metabolic stability compared to methyl or unsubstituted phenyl groups, as seen in Compound A .
- Heterocyclic Core Flexibility : Triazole-based analogs (e.g., Compound C) show stronger enzyme inhibition, but oxadiazole derivatives balance stability and synthetic accessibility .
- Solubility vs. Activity : Piperazine-containing analogs (Compound B) prioritize solubility, whereas chlorophenyl derivatives (Compound D) emphasize stability, reflecting trade-offs in drug design .
Biological Activity
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its enzymatic inhibition, antibacterial properties, and cytotoxicity.
Synthesis
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone involves several steps:
- Formation of the oxadiazole ring : The initial step includes the reaction of phenylacetic acid with hydrazine hydrate to form 2-phenylacetohydrazide. This intermediate undergoes cyclization with carbon disulfide to yield 5-benzyl-1,3,4-oxadiazole-2-thiol.
- Substitution reactions : The oxadiazole is then reacted with various electrophiles to produce the final compound through nucleophilic substitution mechanisms .
Enzymatic Inhibition
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesized compound was screened for its anti-enzymatic potential:
| Compound | Enzyme Inhibition | IC50 (µM) |
|---|---|---|
| 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | AChE | 157.31 |
| 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | BChE | 46.42 |
These results indicate that while the compound shows moderate inhibitory activity against AChE, it exhibits selective and stronger inhibition towards BChE .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against various Gram-positive and Gram-negative bacteria. The results indicated that while many derivatives exhibited weak antibacterial action, some showed promising results:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 8e | Staphylococcus aureus | Prominent |
| Other derivatives | E. coli | Weak |
The presence of specific substituents in the structure may enhance antibacterial efficacy .
Cytotoxicity
Cytotoxicity studies revealed that most derivatives of the oxadiazole class were less cytotoxic compared to standard chemotherapeutic agents. The LD50 values indicated a favorable safety profile for these compounds in preliminary assays .
Case Studies
A notable study focused on the synthesis and biological evaluation of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides. Compounds from this series demonstrated good to excellent alkaline phosphatase inhibitory activity. Specifically, one derivative exhibited an IC50 value indicating potent activity against this enzyme .
Q & A
Basic: What are the key synthetic steps and optimized reaction conditions for preparing 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone?
Methodological Answer:
The synthesis typically involves alkylation of a thiol-containing oxadiazole precursor with a halogenated ethanone derivative. For example, in analogous compounds, 2-bromo-1-(4-methoxyphenyl)ethanone was reacted with a thiadiazole thiol under reflux in ethanol or DMF, achieving yields >90% by optimizing temperature (70–80°C), solvent polarity, and reaction time (4–6 hrs) . Key steps include:
- Precursor preparation : Functionalization of the oxadiazole ring with a benzyl group.
- Alkylation : Controlled addition of the ethanone derivative to avoid side reactions (e.g., oxidation).
- Purification : Column chromatography or recrystallization to isolate the product .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirms substituent positions via proton shifts (e.g., fluorophenyl protons at δ 7.99–8.01 ppm, benzyl CH₂ at δ 4.75 ppm) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+1]⁺ peak at m/z 282 in analogous structures) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications requiring high-temperature processing (e.g., decomposition onset >200°C) .
- Elemental Analysis : Ensures purity (e.g., deviations <0.3% from calculated C/H/N/S values) .
Advanced: How can conflicting biological activity data between this compound and structural analogs be resolved?
Methodological Answer:
Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:
- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) .
- Structural Comparisons : Evaluate analogs with modified fluorophenyl or benzyl groups. For example, replacing the benzyl group with a piperidine ring (as in related compounds) may alter receptor binding due to steric or electronic effects .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., binding affinity differences due to fluorophenyl orientation) .
Advanced: What strategies improve the thermal stability of sulfanyl-oxadiazole derivatives during synthesis?
Methodological Answer:
- Solvent Selection : High-boiling solvents like DMF reduce thermal degradation during reflux .
- Protective Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to stabilize the sulfanyl linkage .
- Additives : Use radical inhibitors (e.g., BHT) to prevent oxidative cleavage of the sulfanyl group at elevated temperatures .
Advanced: How do structural modifications to the benzyl or fluorophenyl groups affect biological target affinity?
Methodological Answer:
- Benzyl Group Modifications :
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but may reduce membrane permeability, lowering cellular uptake .
- Halogenation (e.g., -Cl) : Enhances hydrophobic interactions with enzyme active sites, improving IC₅₀ values (e.g., 5-chloro analogs show 2x higher activity) .
- Fluorophenyl Modifications :
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How does the crystal structure inform intermolecular interactions and packing efficiency?
Methodological Answer:
X-ray crystallography of related compounds reveals:
- π-π Stacking : Fluorophenyl and benzyl groups facilitate dense packing, influencing solubility and melting point .
- Hydrogen Bonding : Sulfanyl groups form weak H-bonds with oxadiazole N-atoms, stabilizing the solid-state structure .
- Torsional Angles : Substituent orientation (e.g., benzyl rotation) affects crystallinity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
